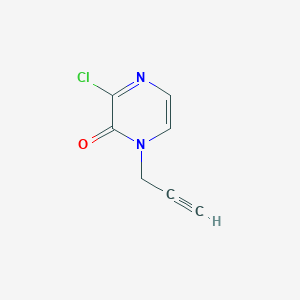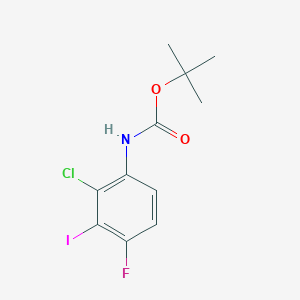
Tert-butyl (2-chloro-4-fluoro-3-iodophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (2-chloro-4-fluoro-3-iodophenyl)carbamate is an organic compound with the molecular formula C11H12ClFINO2 and a molecular weight of 371.57 g/mol . This compound is characterized by the presence of tert-butyl, chloro, fluoro, and iodo substituents on a phenyl ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-chloro-4-fluoro-3-iodophenyl)carbamate typically involves the reaction of 2-chloro-4-fluoro-3-iodoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
Tert-butyl (2-chloro-4-fluoro-3-iodophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro, fluoro, and iodo groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone for halogen exchange reactions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogen exchange reactions can produce compounds with different halogen substituents .
科学的研究の応用
Tert-butyl (2-chloro-4-fluoro-3-iodophenyl)carbamate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl (2-chloro-4-fluoro-3-iodophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate: Similar structure but with different positions of the substituents.
Tert-butyl (3-chloro-2-iodophenyl)carbamate: Lacks the fluoro substituent.
Tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate: Contains a pyridine ring instead of a phenyl ring.
Uniqueness
Tert-butyl (2-chloro-4-fluoro-3-iodophenyl)carbamate is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in various research and industrial applications .
特性
分子式 |
C11H12ClFINO2 |
|---|---|
分子量 |
371.57 g/mol |
IUPAC名 |
tert-butyl N-(2-chloro-4-fluoro-3-iodophenyl)carbamate |
InChI |
InChI=1S/C11H12ClFINO2/c1-11(2,3)17-10(16)15-7-5-4-6(13)9(14)8(7)12/h4-5H,1-3H3,(H,15,16) |
InChIキー |
RIUMUJQNCPSRKS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)F)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


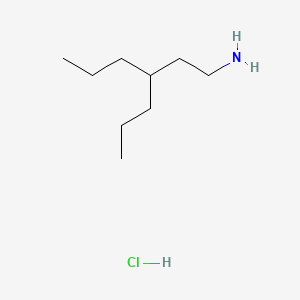

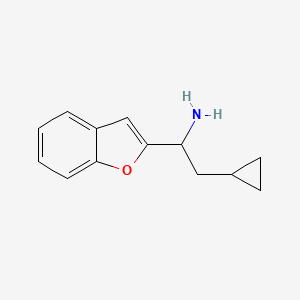
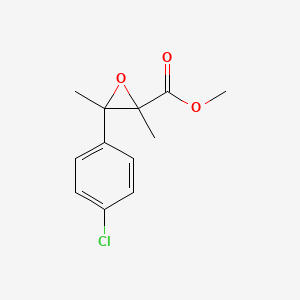
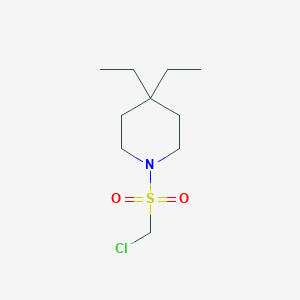
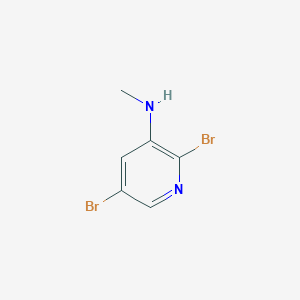
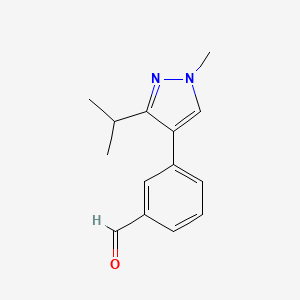
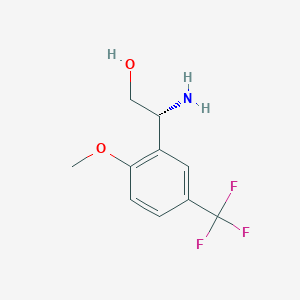
![(1R,3s,5S)-6,6-difluoro-N-phenylbicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B15301300.png)
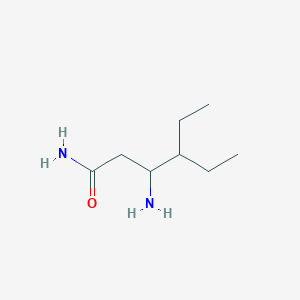
![1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride](/img/structure/B15301310.png)
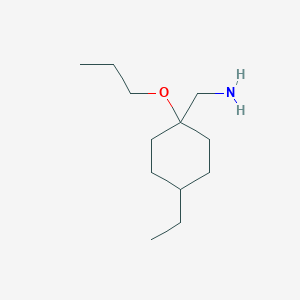
![2-[5-(2-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15301325.png)
